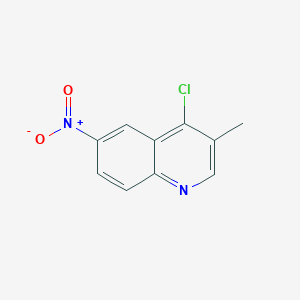

4-Chloro-3-methyl-6-nitroquinoline

CAS No.: 188256-41-9

Cat. No.: VC18600171

Molecular Formula: C10H7ClN2O2

Molecular Weight: 222.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 188256-41-9 |

|---|---|

| Molecular Formula | C10H7ClN2O2 |

| Molecular Weight | 222.63 g/mol |

| IUPAC Name | 4-chloro-3-methyl-6-nitroquinoline |

| Standard InChI | InChI=1S/C10H7ClN2O2/c1-6-5-12-9-3-2-7(13(14)15)4-8(9)10(6)11/h2-5H,1H3 |

| Standard InChI Key | XIMRHBIMNYMOBR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN=C2C=CC(=CC2=C1Cl)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The quinoline core of 4-chloro-3-methyl-6-nitroquinoline consists of a benzene ring fused to a pyridine ring. Substituent positions are critical for its reactivity:

-

Chloro group (C4): Enhances electrophilic substitution reactivity.

-

Methyl group (C3): Sterically influences reaction pathways.

-

Nitro group (C6): Acts as a strong electron-withdrawing group, directing further substitutions .

The molecular structure is confirmed via spectral data, including NMR and mass spectrometry (MS). For example, NMR typically shows aromatic protons as doublets and quartets in the range of 7.48–8.05 ppm, with methoxy or methyl groups appearing as singlets near 2.64 ppm and 3.99 ppm, respectively .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves three stages: cyclization, nitration, and chlorination (Figure 1) .

Cyclization

4-Methoxyaniline reacts with ethyl acetoacetate in polyphosphoric acid (PPA) at 170°C to form 6-methoxy-2-methylquinolin-4-ol. This step achieves a 45.2% yield, as confirmed by ESI-MS () .

Nitration

Nitration using nitric acid in propionic acid at 125°C introduces the nitro group at position 6, yielding 6-methoxy-2-methyl-3-nitroquinolin-4-ol (70% yield, ESI-MS ) .

Chlorination

Treatment with phosphorus oxychloride () and a catalytic amount of at 110°C replaces the hydroxyl group with chlorine, yielding the final product (85% yield, ESI-MS ) .

Industrial Scalability

Key advantages include:

-

Cost-effective raw materials: 4-Methoxyaniline and ethyl acetoacetate are commercially available.

-

Mild conditions: Reactions avoid extreme temperatures or pressures.

-

High purity: Chromatography-free purification via recrystallization .

Applications and Biological Relevance

Pharmaceutical Intermediates

Nitroquinolines are pivotal in synthesizing kinase inhibitors (e.g., PI3K/mTOR inhibitors) and antimalarials (e.g., tafenoquine) . The chloro and nitro groups facilitate nucleophilic aromatic substitutions, enabling diversification into bioactive molecules.

Material Science

Electron-deficient nitro groups enhance charge-transfer properties, making the compound a candidate for organic semiconductors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume